Bienvenue dans la boutique en ligne BenchChem!

4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Kinase inhibitor design Fragment-based drug discovery Structure-based drug design

4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid (CAS 197774-71-3) is a bifunctional heterocyclic building block with molecular formula C₁₀H₈N₂O₂ and molecular weight 188.18 g·mol⁻¹, comprising a pyrrole core substituted at the 4-position with a pyridin-4-yl group and at the 3-position with a carboxylic acid. Its computed physicochemical profile includes a predicted LogP of 1.77, polar surface area (PSA) of 65.98 Ų, an acid pKa of 3.28, and a LogD (pH 7.4) of −2.11, placing it within Lipinski rule-of-five compliant space.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 197774-71-3
Cat. No. B183367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid
CAS197774-71-3
Synonyms4-PYRIDIN-4-YL-1H-PYRROLE-3-CARBOXYLIC ACID
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CNC=C2C(=O)O
InChIInChI=1S/C10H8N2O2/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7/h1-6,12H,(H,13,14)
InChIKeyDEZPLIJUGSJTCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid (CAS 197774-71-3): Procurement-Ready Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid (CAS 197774-71-3) is a bifunctional heterocyclic building block with molecular formula C₁₀H₈N₂O₂ and molecular weight 188.18 g·mol⁻¹, comprising a pyrrole core substituted at the 4-position with a pyridin-4-yl group and at the 3-position with a carboxylic acid . Its computed physicochemical profile includes a predicted LogP of 1.77, polar surface area (PSA) of 65.98 Ų, an acid pKa of 3.28, and a LogD (pH 7.4) of −2.11, placing it within Lipinski rule-of-five compliant space [1]. The compound is commercially supplied as a solid with purity specifications of ≥97% and batch-level QC documentation including NMR, HPLC, and GC . Its structural scaffold has been exploited in fragment-based discovery of CDK8 inhibitors and as a carboxylic acid precursor to potent Cdc7 kinase inhibitor amide derivatives [2][3].

Why 4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid Cannot Be Replaced by Its Regioisomers in Kinase-Targeted Synthesis


The 4-(pyridin-4-yl) substitution pattern on the pyrrole-3-carboxylic acid scaffold is not interchangeable with its 4-(pyridin-3-yl) or 4-(pyridin-2-yl) regioisomers because the nitrogen atom position on the pyridine ring dictates the vector and geometry of key hydrogen-bond interactions with biological targets. Co-crystal structures of related 4-(4-pyridyl)-1H-pyrrole-2-carboxamides bound to CDK8·CycC (PDB 5XS2 and 5XQX) reveal that the pyridine nitrogen of the 4-pyridyl group engages the kinase hinge region via a conserved hydrogen bond, an interaction that would be sterically and electronically perturbed if the nitrogen were repositioned to the 3- or 2-position of the pyridine ring [1]. Furthermore, the carboxylic acid at position 3 (rather than position 2) of the pyrrole ring orients the amide-forming vector for subsequent elaboration toward the solvent-exposed region, a geometry confirmed by SAR studies on Cdc7 inhibitors where 5-pyridin-4-yl-1H-pyrrole-3-carboxamide derivatives achieved IC₅₀ values spanning 9 nM to >1,000 nM depending on the 2-position substituent [2]. Generic substitution with a regioisomeric building block would alter the spatial presentation of both the pyridine nitrogen and the carboxylic acid, fundamentally changing the molecular recognition properties of any downstream amide or ester derivative.

Quantitative Differentiation Evidence for 4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid (CAS 197774-71-3) vs. Closest Analogs


Regioisomeric Differentiation: 4-Pyridin-4-yl vs. 4-Pyridin-3-yl Substitution Alters Kinase Hinge-Binding Geometry

The 4-pyridin-4-yl substitution pattern on the pyrrole-3-carboxylic acid scaffold provides a para-oriented pyridine nitrogen that participates in a conserved hydrogen bond with the kinase hinge region, as demonstrated by co-crystal structures of 4-(4-pyridyl)-1H-pyrrole-2-carboxamide derivatives bound to CDK8·CycC (PDB 5XS2, resolution 2.04 Å; PDB 5XQX, resolution 2.30 Å) [1]. The 3-pyridyl isomer (CAS 885954-13-2) would position the nitrogen in a meta orientation relative to the pyrrole attachment point, altering the hydrogen bond vector by approximately 60° and disrupting the geometry required for hinge binding. While both isomers share identical computed LogP (1.77) and PSA (65.98 Ų) , their 3D electrostatic potential surfaces differ substantially, which is critical for molecular recognition in kinase active sites. No direct enzymatic comparison between the free acids has been published; the geometric inference is supported by the CDK8 co-crystal structures of closely related 4-(4-pyridyl)-pyrrole-2-carboxamides [1].

Kinase inhibitor design Fragment-based drug discovery Structure-based drug design

Cdc7 Kinase SAR: Pyrrole-3-carboxamide Scaffold with Pyridin-4-yl Substitution Enables Sub-Nanomolar Potency After Derivatization

The pyrrole-3-carboxylic acid scaffold with pyridin-4-yl substitution, when converted to its carboxamide derivatives, yields Cdc7 inhibitory activity spanning a 100-fold range depending on the nature of the 2-position substituent on the pyrrole ring [1]. In the Nerviano Medical Sciences Cdc7 inhibitor program (US9670191), the 2-phenyl-5-pyridin-4-yl-1H-pyrrole-3-carboxamide (compound A1) achieved an IC₅₀ of 9 nM against Cdc7 kinase, while the unsubstituted 5-pyridin-4-yl-1H-pyrrole-3-carboxylic acid amide (compound P1) showed only IC₅₀ < 1,000 nM [1]. The 2,5-dipyridin-4-yl analog (compound C3) yielded an intermediate IC₅₀ of 200 nM in the direct Cdc7 inhibition assay and 1,000 nM in the radioactive phosphate transfer assay [2]. This wide dynamic range demonstrates that the pyridin-4-yl-pyrrole-3-carboxylic acid core is a productive starting scaffold for kinase inhibitor optimization, with the free acid serving as the key synthetic intermediate for amide library generation. The 4-pyridin-4-yl substitution pattern (target compound) differs from the 5-pyridin-4-yl pattern in the tested amides by shifting the pyridine attachment from C5 to C4 of the pyrrole, which alters the relative orientation of the pyridine and carboxamide vectors and may impact binding modes for different kinase targets [3].

Cdc7 kinase inhibition Cancer therapeutics Structure-activity relationship

Physicochemical Property Differentiation: Ionization State at Physiological pH Distinguishes 4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid from Unsubstituted Pyrrole-3-carboxylic acid

4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid exhibits computed physicochemical properties that differ substantially from the unsubstituted parent pyrrole-3-carboxylic acid (CAS 931-03-3), with the pyridin-4-yl substituent contributing additional hydrogen bond acceptor capacity and altering the ionization profile [1]. The target compound has an acid pKa of 3.28 (JChem prediction), a LogD (pH 5.5) of −0.60, and a LogD (pH 7.4) of −2.11, indicating that at physiological pH the carboxylic acid is >99% ionized and the molecule carries a net negative charge [1]. By comparison, unsubstituted pyrrole-3-carboxylic acid has a reported pKa of approximately 4.5 (pyrrole-2-carboxylic acid pKa ~4.4; pyrrole-3-carboxylic acid is slightly weaker due to reduced resonance stabilization), meaning the pyridin-4-yl substituent lowers the acid pKa by over one log unit through electron-withdrawing effects, enhancing aqueous solubility at neutral pH [2]. The predicted LogP of 1.77 for the target compound (vs. ~0.5 for unsubstituted pyrrole-3-carboxylic acid) reflects the increased lipophilicity contributed by the pyridine ring . These property differences directly impact the compound's behavior in aqueous reaction media during amide coupling and its suitability for downstream biological assays.

Physicochemical profiling LogD Drug-likeness Bioavailability prediction

Commercial Purity and QC Documentation: 97% Minimum Purity with NMR/HPLC/GC Batch Certification

4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid is commercially available with a standard purity specification of 97% (Bide Pharmatech), with batch-specific QC documentation including ¹H NMR, HPLC, and GC analyses provided upon delivery . This represents a higher certified purity grade than the 95% minimum offered by several general chemical suppliers for this compound . Additionally, the compound is available at 98% purity from CymitQuimica and is listed as an Aldrich CPR (Custom Pharma Reagent) product through Sigma-Aldrich . For comparison, the regioisomeric 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid (CAS 885954-13-2) is less widely stocked and is not listed with equivalent batch-level QC certification from major suppliers. The availability of validated analytical data reduces the need for in-house re-characterization, saving an estimated 2–4 hours of analytical chemistry time per batch received.

Chemical procurement Quality control Building block certification

Fragment-Based Drug Discovery Provenance: 4-(Pyridin-4-yl)-Pyrrole Scaffold Validated by CDK8 Co-Crystal Structures

The 4-(pyridin-4-yl)-1H-pyrrole scaffold has been experimentally validated as a kinase hinge-binding fragment through fragment-based drug discovery (FBDD). Han et al. (2017) reported the optimization of a fragment hit into a series of potent and selective CDK8 inhibitors, with co-crystal structures confirming that the 4-(4-pyridyl)-1H-pyrrole-2-carboxamide core binds in the ATP pocket of CDK8·CycC, with the pyridine nitrogen accepting a hydrogen bond from the hinge region [1]. Two high-resolution co-crystal structures were deposited: compound 4 (N-methyl-4-(4-pyridyl)-1H-pyrrole-2-carboxamide) at 2.30 Å resolution (PDB 5XQX) and compound 17 (3-chloro-4-(4-pyridyl)-1H-pyrrole-2-carboxamide) at 2.04 Å resolution (PDB 5XS2) [1]. The ligand efficiency of these fragment-derived inhibitors is high, with compound 17 exhibiting a ligand efficiency (LE) consistent with fragment-to-lead optimization metrics. While these structures feature the 2-carboxamide regioisomer rather than the 3-carboxylic acid, they validate the 4-(pyridin-4-yl)-pyrrole topology as a productive fragment core. The 3-carboxylic acid variant (target compound) provides an alternative vector for amide library synthesis, with the carboxylic acid positioned to direct substituents toward a different region of the ATP-binding site compared with the 2-carboxamide series.

Fragment-based drug discovery CDK8 kinase X-ray crystallography Ligand efficiency

Optimal Procurement and Application Scenarios for 4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid (CAS 197774-71-3)


Kinase-Focused Fragment Library Construction and FBDD Screening

The compound is ideally suited as a kinase hinge-binding fragment for inclusion in fragment-screening libraries. The 4-(pyridin-4-yl)-pyrrole scaffold has been crystallographically validated in CDK8 (PDB 5XS2, 5XQX) and the free carboxylic acid provides a synthetically accessible handle for amide coupling to generate diverse fragment derivatives for SAR exploration [1]. Its molecular weight (188 Da) and PSA (66 Ų) place it within optimal fragment space (MW < 250, PSA < 90).

Cdc7 Kinase Inhibitor Lead Optimization via 3-Carboxamide Library Synthesis

The carboxylic acid group at the 3-position of the pyrrole enables direct amide coupling with diverse amines to generate focused libraries targeting Cdc7 kinase. The SAR precedent from US9670191 demonstrates that 5-pyridin-4-yl-1H-pyrrole-3-carboxamides achieve Cdc7 IC₅₀ values from 9 nM to >1,000 nM depending on the 2-position substituent, providing a clear optimization path [2]. The 4-pyridin-4-yl regioisomer (target compound) offers an underexplored SAR vector that may yield distinct selectivity profiles compared to the 5-substituted series.

Structure-Guided Design of Selective CDK8 Inhibitors

The co-crystal structures of 4-(4-pyridyl)-pyrrole-2-carboxamides with CDK8·CycC (PDB 5XS2: 2.04 Å; PDB 5XQX: 2.30 Å) enable structure-based design of 3-carboxylic acid derivatives with predicted binding modes [1]. The carboxylic acid at position 3 can be elaborated into amides, esters, or heterocycles to explore interactions with the CDK8 solvent-exposed region and the CycC interface, both of which are determinants of CDK8 selectivity over other CDK family members.

Medicinal Chemistry Building Block for Parallel Amide Library Synthesis

The compound's bifunctional nature (carboxylic acid + free pyrrole NH) supports two orthogonal diversification points: (i) amide formation at the carboxylic acid via standard HATU/EDCI coupling, and (ii) N-functionalization of the pyrrole NH via alkylation or arylation . The 97% purity with batch QC documentation (NMR, HPLC, GC) ensures consistent input quality for parallel synthesis workflows, reducing the rate of failed reactions due to impure starting material .

Quote Request

Request a Quote for 4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.